Diethyl 2,4-diacetyl-3-phenylpentanedioate

Description

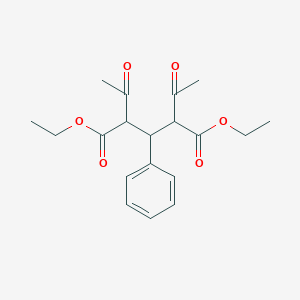

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,4-diacetyl-3-phenylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-5-24-18(22)15(12(3)20)17(14-10-8-7-9-11-14)16(13(4)21)19(23)25-6-2/h7-11,15-17H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDMHFPDRYFKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)C)C(=O)OCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305143 | |

| Record name | diethyl 2,4-diacetyl-3-phenylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13277-74-2 | |

| Record name | 13277-74-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2,4-diacetyl-3-phenylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for Diethyl 2,4 Diacetyl 3 Phenylpentanedioate

Elucidation of Conventional Synthetic Routes for Diethyl 2,4-diacetyl-3-phenylpentanedioate

The formation of the carbon skeleton of this compound is predominantly achieved through a domino reaction that combines a Knoevenagel condensation with a subsequent Michael addition. While esterification is a fundamental reaction in organic synthesis, its application in this context is limited to the formation of the ester functionalities from corresponding carboxylic acids, rather than the construction of the core pentanedioate (B1230348) structure.

Detailed Analysis of Esterification-Based Synthesis Protocols

Esterification reactions, such as the Fischer-Speier esterification, are fundamental for converting carboxylic acids to esters. In a hypothetical scenario, if 2,4-diacetyl-3-phenylpentanedioic acid were available, it could be converted to this compound by reaction with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or thionyl chloride. This process involves the protonation of the carboxylic acid, followed by nucleophilic attack by the ethanol molecule. However, this route is not the primary method for the de novo synthesis of the target compound's carbon framework.

Comprehensive Examination of Condensation Reactions Involving Acetoacetic Esters and Aldehydes

The most direct and widely recognized method for synthesizing this compound involves the reaction of benzaldehyde with two equivalents of ethyl acetoacetate. This transformation is typically catalyzed by a weak base, such as diethylamine or piperidine, and proceeds through a sequential Knoevenagel condensation and Michael addition.

The reaction is initiated by the Knoevenagel condensation of benzaldehyde with one molecule of ethyl acetoacetate. The basic catalyst facilitates the deprotonation of the active methylene (B1212753) group of ethyl acetoacetate to form an enolate, which then attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration yields an α,β-unsaturated intermediate, ethyl 2-benzylideneacetoacetate. This intermediate then acts as a Michael acceptor. A second molecule of ethyl acetoacetate, again activated by the base to form an enolate, undergoes a conjugate addition (Michael addition) to the β-carbon of the unsaturated intermediate. The final product, this compound, is formed after protonation of the resulting enolate.

A representative experimental protocol involves the reaction of benzaldehyde and ethyl acetoacetate in the presence of a catalytic amount of piperidine, often with controlled temperatures to manage the exothermic nature of the reaction.

| Reactant/Catalyst | Molar Ratio | Role | Typical Conditions |

|---|---|---|---|

| Benzaldehyde | 1 | Electrophile | Controlled temperature, often starting at low temperatures and gradually warming to room temperature. |

| Ethyl acetoacetate | 2 | Nucleophile (Knoevenagel and Michael donor) | |

| Diethylamine/Piperidine | Catalytic | Base catalyst |

Exploration of Catalyst Systems and Their Influence on Reaction Efficacy for this compound Formation

The choice of catalyst is crucial for the efficient synthesis of this compound. Weakly basic amines are generally preferred as they are effective in promoting the condensation while minimizing side reactions.

Primary and Secondary Amines (e.g., Diethylamine, Piperidine): These are the most common catalysts. They can operate through two possible pathways. In one pathway, they act as a Brønsted base, deprotonating the ethyl acetoacetate to form the reactive enolate. Alternatively, they can react with the benzaldehyde to form an iminium ion (from secondary amines) or an enamine (from primary amines), which is more electrophilic than the aldehyde itself and can accelerate the initial Knoevenagel condensation.

Acidic Catalysts (e.g., Sulfuric Acid, Thionyl Chloride): As mentioned in section 2.1.1, these catalysts are pertinent to the esterification of a pre-existing diacid and are not employed for the primary carbon-carbon bond-forming reactions in the condensation pathway.

The efficacy of the catalyst system is also influenced by reaction conditions such as temperature and solvent. The reaction is often initiated at a reduced temperature to control the initial exothermic Knoevenagel condensation, followed by a period at room temperature to allow the slower Michael addition to proceed to completion.

Advanced Mechanistic Studies of this compound Formation Pathways

While a definitive and detailed mechanistic study specifically for the synthesis of this compound is not extensively documented in the literature, the pathway can be inferred from the well-established mechanisms of the Knoevenagel condensation and the Michael addition.

Kinetic Investigations and Rate-Determining Steps in Synthetic Processes

Specific kinetic data for the formation of this compound are scarce. However, for similar domino Knoevenagel-Michael reactions, it is generally considered that the initial Knoevenagel condensation can be the rate-determining step, particularly the formation of the carbon-carbon bond between the enolate and the aldehyde. The subsequent dehydration to the α,β-unsaturated intermediate is typically fast. The Michael addition, being a conjugate addition, may also have a significant activation barrier.

Identification and Role of Reaction Intermediates

The synthesis of this compound proceeds through a series of well-defined ionic intermediates. There is no substantial evidence to suggest the involvement of radical intermediates in this base-catalyzed reaction pathway.

The key intermediates are:

Enolate of Ethyl Acetoacetate: Formed by the deprotonation of the active methylene group by the basic catalyst. This is the primary nucleophile in both the Knoevenagel and Michael steps.

Aldol-type Addition Product: The initial product of the attack of the enolate on benzaldehyde. This intermediate rapidly dehydrates.

Ethyl 2-benzylideneacetoacetate: This α,β-unsaturated dicarbonyl compound is the product of the Knoevenagel condensation and serves as the electrophile (Michael acceptor) for the subsequent reaction.

Enolate of the Michael Adduct: The intermediate formed after the conjugate addition of the second molecule of ethyl acetoacetate. This is then protonated to yield the final product.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms involved in the synthesis of complex molecules like this compound and its analogs, which are often formed through Hantzsch-type reactions. These theoretical studies provide profound insights into transition states, reaction kinetics, and the electronic properties of reactants and intermediates, which are often difficult to determine experimentally.

DFT calculations have been successfully employed to predict the reactivity of various substrates in multicomponent reactions. By analyzing parameters such as the Lowest Unoccupied Molecular Orbital (LUMO) map, researchers can compare the reactivity of different reactants and select the most suitable ones to optimize reaction yields. researchgate.net For instance, studies on the synthesis of 1,4-dihydropyridine (DHP) derivatives, which are structurally related to the precursors of the title compound, demonstrated that DFT-guided reactant selection could increase reaction yields from a modest 36-43% to as high as 74% without the need for a catalyst. researchgate.net This improvement is achieved by understanding the electronic distribution and the role of intermediates, such as the tautomerism of an amine intermediate, which appears to be a critical step in the reaction's progress. researchgate.net

Furthermore, computational models can elucidate the entire reaction pathway, including the characterization of transition states. DFT has been used to investigate different potential mechanisms, such as stepwise radical-mediated pathways versus concerted cycloadditions, providing clarity on the most energetically favorable route. mdpi.com These theoretical investigations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(p,d) or M06-2X/Def2TZVP, and can incorporate solvent effects to more accurately model real-world conditions. mdpi.commdpi.com The insights gained from these computational studies are crucial for refining reaction conditions and designing more efficient synthetic protocols.

| Computational Method | Focus of Study | Key Findings | Reference |

|---|---|---|---|

| DFT | Reactant selection for asymmetric DHP synthesis | Increased reaction yield from 36% to 74% by selecting reactants with optimal electronic properties. | researchgate.net |

| DFT (M06/6-31G**/cc-pVTZ(-f)) | Mechanism of nickel-catalyzed cycloaddition | Clarified the role of a nickel-cyclopropene intermediate in determining regio- and chemoselectivity. | mdpi.com |

| DFT (M06-2X/Def2TZVP/SMD) | Elucidation of cycloaddition pathway | Investigated and differentiated between stepwise radical-mediated and concerted [3 + 2] cycloaddition mechanisms. | mdpi.com |

| DFT (B3LYP/6-311G(p,d)) | Modeling of Diels-Alder reactions | Demonstrated suitability for geometry optimization and reactivity analysis of medium-sized molecules. | mdpi.com |

Green Chemistry Principles Applied to the Synthesis of this compound and its Analogs

The application of green chemistry principles to the synthesis of this compound and related polyhydroquinolines is a major focus of current research. frontiersin.org The goal is to develop methodologies that are not only efficient but also environmentally benign, reducing waste, minimizing energy consumption, and using less hazardous substances. nih.gov This involves innovations in catalytic systems, the use of sustainable solvents, and the intensification of reaction processes.

Development of Eco-Friendly Catalytic Systems for this compound Synthesis

A significant advancement in the green synthesis of this compound analogs is the development of eco-friendly, heterogeneous, and reusable catalysts. These catalysts offer a greener alternative to traditional homogeneous catalysts by simplifying product purification, minimizing waste, and allowing for multiple reuse cycles. nih.govbohrium.com

A wide array of novel catalytic systems have been reported for Hantzsch-type condensations. These include metal complexes like a novel Co(II) complex, which has proven effective under both solvent and solvent-free conditions. Inorganic acids such as sulphamic acid have been utilized as efficient, cost-effective, and recyclable solid acid catalysts. researchgate.net Nanocatalysts, including nano-boehmite and various functionalized silica or magnetic nanoparticles, have also shown excellent catalytic activity, often under mild reaction conditions. frontiersin.orgjrasb.comjsynthchem.com For example, a phosphotungstic acid catalyst heterogenized on an alumina support was shown to be reusable for up to eight consecutive cycles without a significant loss in activity. bohrium.com These catalysts not only promote high product yields in shorter reaction times but also align with the core principles of green chemistry by being non-toxic and easily separable from the reaction mixture. researchgate.net

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Cobalt(II) Complex | Solvent-free or solvent conditions | Reusable, excellent yields, environmentally benign. | |

| Sulphamic Acid | 80°C | Heterogeneous, recyclable, cost-effective, high yields (90-98%). | |

| Nano-boehmite | 60°C, solvent-free | Inexpensive, non-toxic, high yields. | jsynthchem.com |

| Phosphotungstic Acid on Alumina | Solvent-free | Reusable (up to 8 runs), high yields (>75%), low E-factor (0.72). | nih.govbohrium.com |

| Ceric Ammonium Nitrate (CAN) | Room temperature, solvent-free | Efficient, short reaction times, simple workup. | royalsocietypublishing.org |

| Iron(III) Phosphate | Solvent | Heterogeneous, reusable, non-toxic. | researchgate.net |

Utilization of Sustainable Solvents and Reaction Media in this compound Production

Replacing traditional volatile organic compounds (VOCs) with sustainable solvents is a cornerstone of green chemistry. For the production of this compound and its analogs, research has demonstrated the efficacy of several green media, including water, ethanol, and glycerol, as well as solvent-free approaches. mdpi.com

Water is considered the most environmentally friendly solvent, and "on-water" synthesis protocols have been developed for Hantzsch reactions. nih.gov These methods leverage water's unique properties to facilitate reactions, often without the need for any catalyst, leading to high yields and simple product isolation. nih.govscispace.com Ethanol, often derived from biomass, and ethanol-water mixtures are also commonly used as greener alternatives to toxic organic solvents. mdpi.com Glycerol, a non-toxic, biodegradable, and readily available byproduct of biodiesel production, has also been successfully employed as a green solvent for these multicomponent reactions. sapub.org

In many cases, the most sustainable approach is to eliminate the solvent entirely. Solvent-free, or neat, reactions, sometimes aided by grinding, have been shown to be highly efficient, offering advantages such as reduced waste, lower costs, and operational simplicity. royalsocietypublishing.org

| Solvent/Medium | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Water ("On-Water") | 70°C, catalyst-free | Ecologically accepted, eliminates toxic solvents, simple workup. | nih.govscispace.com |

| Ethanol / Water-Ethanol | Varies | Green solvent, can improve solubility for certain reactants. | mdpi.comscispace.com |

| Glycerol | Varies | Eco-friendly, readily available, non-toxic, promotes high yields. | sapub.org |

| Solvent-Free (Neat/Grinding) | Room temperature or heating | Minimizes waste, high atom economy, operational simplicity, often faster. | nih.govroyalsocietypublishing.org |

Process Intensification and Waste Minimization Strategies for this compound

Process intensification (PI) aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of this compound, PI strategies focus on enhancing reaction efficiency and minimizing waste through advanced reactor technology and process design.

The use of microreactors and continuous flow systems represents a significant step in process intensification. frontiersin.org Microreactors offer a very high surface-to-volume ratio, which leads to superior heat and mass transfer rates, allowing for precise control over reaction conditions and significantly reducing reaction times. mdpi.commdpi.com This level of control enhances safety and can lead to higher yields and purities. Continuous flow processing, sometimes coupled with microwave irradiation, enables consistent, scalable production and simplifies the transition from laboratory research to industrial manufacturing. beilstein-journals.org

Waste minimization is inherently addressed by the nature of the Hantzsch reaction as a one-pot, multicomponent reaction (MCR). MCRs are highly atom-economical as most of the atoms from the starting materials are incorporated into the final product, generating minimal byproducts. This efficiency is further enhanced by employing reusable heterogeneous catalysts, which eliminates the waste associated with catalyst separation and disposal. nih.govresearchgate.net The combination of MCRs with green solvents and reusable catalysts creates a highly sustainable and intensified synthetic process.

| Strategy | Description | Key Benefits | Reference |

|---|---|---|---|

| Microreactors | Conducting reactions in channels with sub-millimeter dimensions. | Enhanced heat/mass transfer, precise process control, improved safety, shorter reaction times. | frontiersin.orgmdpi.commdpi.com |

| Continuous Flow Synthesis | Reactants are continuously fed into a reactor, and the product is continuously removed. | Scalability, consistent product quality, integration of reaction and purification steps. | beilstein-journals.org |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a product containing parts of all reactants. | High atom economy, reduced number of synthetic steps, minimized waste. | frontiersin.org |

| Reusable Heterogeneous Catalysis | Using a solid-phase catalyst that can be easily filtered and reused. | Simplified purification, reduced catalyst waste, lower operational costs. | nih.govbohrium.com |

Advanced Spectroscopic and Structural Characterization of Diethyl 2,4 Diacetyl 3 Phenylpentanedioate

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry is a critical tool for determining the elemental composition and elucidating the fragmentation pathways of a molecule. For Diethyl 2,4-diacetyl-3-phenylpentanedioate, HRMS would provide the precise molecular weight, allowing for the confirmation of its molecular formula.

Expected Data:

An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source would likely be used. The expected data would be presented in a table format, detailing the calculated and observed m/z values for the molecular ion and key fragments.

| Ion | Calculated m/z | Observed m/z | Formula | Difference (ppm) |

| [M+H]+ | 349.1646 | Data not available | C19H25O6 | Data not available |

| [M+Na]+ | 371.1465 | Data not available | C19H24NaO6 | Data not available |

Fragmentation analysis would reveal characteristic losses, such as the ethoxy groups from the ester functionalities and acetyl groups. These fragmentation patterns provide valuable information about the connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (1H and 13C) and two-dimensional NMR experiments would be employed to fully characterize this compound.

The 1H NMR spectrum would provide information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns due to coupling with neighboring protons).

Expected 1H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 5H | Phenyl group (Ar-H) |

| ~ 4.1-4.3 | Quartet | 4H | Methylene (B1212753) of ethyl esters (-OCH2CH3) |

| ~ 3.5-3.8 | Multiplet | 3H | Methine protons (C2-H, C3-H, C4-H) |

| ~ 2.1-2.3 | Singlet | 6H | Acetyl methyl protons (-COCH3) |

| ~ 1.1-1.3 | Triplet | 6H | Methyl of ethyl esters (-OCH2CH3) |

Note: The exact chemical shifts and multiplicities would depend on the solvent and the specific stereochemistry of the molecule.

The 13C NMR spectrum would show the number of unique carbon environments in the molecule. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).

Expected 13C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 202-205 | Acetyl carbonyl carbons (-COCH3) |

| ~ 168-172 | Ester carbonyl carbons (-COOCH2CH3) |

| ~ 135-140 | Quaternary phenyl carbon (Ar-C) |

| ~ 127-129 | Phenyl carbons (Ar-CH) |

| ~ 60-62 | Methylene of ethyl esters (-OCH2CH3) |

| ~ 50-55 | Methine carbons (C2, C3, C4) |

| ~ 30 | Acetyl methyl carbons (-COCH3) |

| ~ 14 | Methyl of ethyl esters (-OCH2CH3) |

2D NMR experiments are essential for unambiguously assigning the 1H and 13C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, confirming the connectivity within the ethyl groups and the pentanedioate (B1230348) backbone.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the phenyl group, the acetyl groups, and the diethyl pentanedioate framework.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy provide information about the vibrational modes of the molecule and are excellent for identifying functional groups.

Expected Vibrational Data:

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| ~ 3050-3080 | C-H stretch | Aromatic |

| ~ 2850-2980 | C-H stretch | Aliphatic |

| ~ 1730-1750 | C=O stretch | Ester |

| ~ 1705-1725 | C=O stretch | Ketone (acetyl) |

| ~ 1600, 1495 | C=C stretch | Aromatic ring |

| ~ 1000-1300 | C-O stretch | Ester |

The combination of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule.

X-ray Crystallography for Single-Crystal Structure Determination and Absolute Configuration (If a crystalline form is obtained)

Expected Crystallographic Data:

| Parameter | Value |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | Data not available |

| Bond lengths (Å) | Data not available |

| Bond angles (°) | Data not available |

| Torsion angles (°) | Data not available |

The crystallographic data would provide an unambiguous structural proof and serve as a benchmark for computational studies.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomeric Characterization

A comprehensive search of scientific literature and chemical databases did not yield specific studies focusing on the chiroptical spectroscopy of this compound. Consequently, there is no available data from techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) that would allow for the characterization of its potential stereoisomers.

The molecular structure of this compound possesses chiral centers, which means that the compound can exist as different stereoisomers (enantiomers and diastereomers). Chiroptical techniques are essential for distinguishing between these forms, as stereoisomers often exhibit identical properties in achiral environments (e.g., melting point, boiling point, and standard spectroscopic data like NMR and mass spectrometry).

Without experimental data from chiroptical studies, it is not possible to provide detailed research findings or construct data tables related to the stereoisomeric characterization of this specific compound. Further empirical research would be required to isolate or synthesize the individual stereoisomers and analyze them using chiroptical spectroscopy to determine their absolute configurations and study their conformational properties in solution.

Reactivity, Derivatization, and Functionalization of Diethyl 2,4 Diacetyl 3 Phenylpentanedioate

Hydrolysis Reactions of the Ester Moieties and Resulting Chemical Transformations

The hydrolysis of the diethyl ester groups in diethyl 2,4-diacetyl-3-phenylpentanedioate is a fundamental transformation that can lead to a variety of products depending on the reaction conditions. The presence of two ester functionalities allows for the possibility of selective mono-hydrolysis or complete di-hydrolysis.

Selective monohydrolysis of symmetric diesters can be a challenging synthetic task, as it often yields a mixture of the starting diester, the desired monoester-monoacid, and the diacid. However, controlled reaction conditions, such as the use of a stoichiometric amount of base at low temperatures, can favor the formation of the monoester. For analogous symmetric diesters, selective monohydrolysis has been achieved with high efficiency using aqueous potassium hydroxide (B78521) with a co-solvent like THF or acetonitrile (B52724) at 0°C.

Complete hydrolysis of both ester groups under either acidic or basic conditions yields 2,4-diacetyl-3-phenylpentanedioic acid. This resulting β-keto dicarboxylic acid is susceptible to decarboxylation, particularly upon heating. The presence of the acetyl groups in the β-position to the carboxylic acid functionalities facilitates this process.

A particularly relevant transformation for β-keto esters and their corresponding acids is the Krapcho decarboxylation. This reaction typically involves heating the substrate in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), often with the addition of a salt like sodium chloride or lithium chloride and a small amount of water. This procedure is known for its ability to effect dealkoxycarbonylation of one of the ester groups without affecting the other, or to promote decarboxylation of the corresponding carboxylic acid under relatively mild, non-harsh acidic or alkaline conditions. For this compound, a stepwise hydrolysis followed by decarboxylation, or a direct Krapcho-type reaction, would be expected to yield mono- or di-decarboxylated products. For instance, the hydrolysis of one ester group followed by decarboxylation would lead to a keto-acid, while the hydrolysis of both and decarboxylation of one would yield a different keto-acid. Complete hydrolysis and double decarboxylation would ultimately produce 3-phenylpentane-2,4-dione.

Table 1: Potential Products from Hydrolysis and Decarboxylation of this compound

| Starting Material | Reaction | Probable Product(s) |

| This compound | Selective Monohydrolysis | Ethyl 4-acetyl-5-oxo-3-phenyl-5-oxohexanoate |

| This compound | Complete Dihydrolysis | 2,4-diacetyl-3-phenylpentanedioic acid |

| 2,4-diacetyl-3-phenylpentanedioic acid | Thermal Decarboxylation | 3-acetyl-2-phenyl-4-oxopentanoic acid and/or 3-phenylpentane-2,4-dione |

| This compound | Krapcho Decarboxylation | Ethyl 3-acetyl-2-phenyl-4-oxobutanoate |

Functional Group Interconversions of Acetyl Groups in this compound

The two acetyl groups in this compound are essentially ketone functionalities and can undergo a variety of interconversions. These transformations can be performed selectively, sometimes in the presence of the ester groups, by choosing appropriate reagents.

Reduction of the Acetyl Groups:

The reduction of the ketone functionalities to secondary alcohols is a common transformation. The choice of reducing agent is crucial to avoid the simultaneous reduction of the ester groups.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is generally selective for aldehydes and ketones over esters. sigmaaldrich.com Therefore, treatment of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would be expected to yield the corresponding diol, diethyl 2,4-bis(1-hydroxyethyl)-3-phenylpentanedioate. sigmaaldrich.comprinceton.edu

Clemmensen Reduction (using zinc amalgam and concentrated hydrochloric acid) and Wolff-Kishner Reduction (using hydrazine (B178648) and a strong base at high temperatures) are powerful methods to reduce ketones all the way to the corresponding methylene (B1212753) groups. nih.govgoogle.com However, the harsh acidic conditions of the Clemmensen reduction and the strong basic conditions of the Wolff-Kishner reduction could potentially lead to the hydrolysis of the ester groups as a side reaction. The Wolff-Kishner reduction, being conducted under basic conditions, might be more compatible with the ester functionalities if carefully controlled. google.com Applying these reductions to this compound would be expected to produce diethyl 2,4-diethyl-3-phenylpentanedioate. It is worth noting that for 1,3-diketones, the Clemmensen reduction can sometimes lead to rearranged products. semanticscholar.orgprepchem.comwikipedia.org

Table 2: Potential Products from the Reduction of Acetyl Groups

| Reagent | Conditions | Expected Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Diethyl 2,4-bis(1-hydroxyethyl)-3-phenylpentanedioate |

| Zinc Amalgam (Zn(Hg)), HCl | Reflux | Diethyl 2,4-diethyl-3-phenylpentanedioate (potential for ester hydrolysis) |

| Hydrazine (N₂H₄), KOH | High Temperature | Diethyl 2,4-diethyl-3-phenylpentanedioate (potential for ester hydrolysis) |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group in this compound is subject to electrophilic aromatic substitution reactions. The substituent attached to the phenyl ring is a large, electron-withdrawing group due to the presence of the two acetyl and two ester functionalities. Such groups are deactivating, meaning they make the benzene (B151609) ring less reactive towards electrophiles compared to benzene itself. acs.orgorganic-chemistry.org They are also typically meta-directing. acs.orgorganic-chemistry.org

Electrophilic Aromatic Substitution:

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid is expected to introduce a nitro group onto the phenyl ring, primarily at the meta position. researchgate.netbeilstein-journals.org Due to the deactivating nature of the substituent, harsher reaction conditions (e.g., higher temperatures) might be required compared to the nitration of benzene. researchgate.netbeilstein-journals.org

Halogenation: Reactions with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would also be expected to result in substitution at the meta position.

The steric hindrance posed by the bulky substituent might also influence the regioselectivity, further favoring the less hindered meta position over the ortho positions.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is generally not favored on an unsubstituted phenyl ring unless it is activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. Since the phenyl ring in this compound is not appropriately activated, it is unlikely to undergo nucleophilic aromatic substitution under standard conditions.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | Diethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate |

| Bromination | Br₂, FeBr₃ | Diethyl 2,4-diacetyl-3-(3-bromophenyl)pentanedioate |

| Chlorination | Cl₂, AlCl₃ | Diethyl 2,4-diacetyl-3-(3-chlorophenyl)pentanedioate |

Stereoselective Transformations and Chiral Derivatization Strategies

This compound possesses two chiral centers at the C2 and C4 positions. The molecule as synthesized is typically a mixture of diastereomers. The prochiral nature of the two acetyl groups and the potential for creating new stereocenters upon their reaction opens up avenues for stereoselective transformations.

Diastereoselective Reduction of Acetyl Groups:

The reduction of the two ketone functionalities can lead to the formation of new stereocenters. The existing chirality in the molecule can influence the stereochemical outcome of this reduction, potentially leading to a diastereoselective synthesis of the corresponding diols. The use of bulky reducing agents might enhance this diastereoselectivity.

Enzymatic Reactions:

Enzymatic transformations are well-known for their high stereoselectivity.

Enzymatic Hydrolysis: Lipases could potentially be used for the enantioselective hydrolysis of one of the two ester groups, leading to a chiral monoacid.

Enzymatic Reduction: Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of ketones. nih.govresearchgate.netmdma.chacgpubs.org It could be employed for the enantioselective reduction of one or both of the acetyl groups to the corresponding (S)- or (R)-alcohols, depending on the specific enzymes within the yeast and the substrate structure. nih.gov

Use of Chiral Auxiliaries:

Chiral auxiliaries are chemical compounds that can be temporarily attached to a substrate to control the stereochemistry of subsequent reactions. sigmaaldrich.comwikipedia.org For instance, the diacid obtained from the hydrolysis of this compound could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. sigmaaldrich.comwikipedia.org The chiral auxiliary would then direct the stereochemical course of subsequent reactions, for example, the reduction of the acetyl groups or alkylation at the α-positions. After the desired stereoselective transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. The desymmetrization of 3-substituted glutaric anhydrides with chiral alcohols is a related strategy that has been shown to proceed with high diastereoselectivity. semanticscholar.org

Table 4: Strategies for Stereoselective Transformations

| Strategy | Transformation | Potential Outcome |

| Diastereoselective Reduction | Reduction of acetyl groups with bulky reagents | Diastereomerically enriched diol |

| Enzymatic Reduction (e.g., Baker's Yeast) | Reduction of acetyl groups | Enantiomerically enriched alcohol or diol |

| Enzymatic Hydrolysis (e.g., Lipase) | Hydrolysis of one ester group | Enantiomerically enriched monoacid |

| Chiral Auxiliary | Attachment to the diacid, followed by reaction and removal | Enantiomerically pure derivatives |

Exploration of C-H Functionalization and Other Advanced Coupling Reactions

Modern synthetic methodologies, such as C-H functionalization and cross-coupling reactions, offer powerful tools for the derivatization of this compound.

C-H Functionalization:

Palladium-catalyzed C-H activation is a prominent strategy for the direct functionalization of C-H bonds. The phenyl ring of the molecule is a prime target for such reactions. Directed C-H activation, where a functional group on the molecule directs the catalyst to a specific C-H bond, is a powerful approach. While the ester and acetyl groups are not typical directing groups for C-H activation of an adjacent phenyl ring, under certain conditions, ortho-C-H bonds of the phenyl ring could be targeted for arylation, alkenylation, or other transformations.

Advanced Coupling Reactions:

Heck Reaction: If the phenyl ring were to be first halogenated (as described in section 4.3), the resulting aryl halide could participate in a Heck reaction. This palladium-catalyzed reaction couples the aryl halide with an alkene, providing a route to introduce vinyl groups onto the phenyl ring.

Other Cross-Coupling Reactions: Similarly, the halogenated derivative could be a substrate for other palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of a wide variety of substituents (aryl, vinyl, alkyl, or alkynyl groups) onto the phenyl ring.

These advanced methods provide a versatile platform for the late-stage functionalization of the this compound scaffold, enabling the synthesis of a diverse library of derivatives for various applications.

Computational Chemistry and Theoretical Modeling of Diethyl 2,4 Diacetyl 3 Phenylpentanedioate

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction

These calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information could be derived. This includes the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. researchgate.net The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations can predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be computed to assist in the interpretation of experimental NMR data. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for Diethyl 2,4-diacetyl-3-phenylpentanedioate

| Property | Predicted Value | Significance |

| Energy of HOMO | Value (e.g., -6.5 eV) | Indicates electron-donating ability |

| Energy of LUMO | Value (e.g., -1.2 eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Value (e.g., 5.3 eV) | Relates to chemical reactivity and stability |

| Dipole Moment | Value (e.g., 2.5 D) | Indicates overall polarity of the molecule |

| Total Energy | Value (in Hartrees) | Represents the molecule's stability |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. Specific experimental or computational studies on this compound are required to determine the actual values.

Molecular Dynamics Simulations for Conformational Analysis, Solution Behavior, and Intermolecular Interactions

Specific molecular dynamics (MD) simulation studies on this compound have not been reported in the reviewed scientific literature. MD simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations would be invaluable for exploring its conformational landscape. nih.gov

By simulating the molecule's behavior in a virtual environment (in a vacuum or in the presence of a solvent), researchers can observe how it folds and changes its shape. This allows for the identification of the most stable conformers and the energy barriers between them. mdpi.comnih.gov Such simulations can reveal the preferred spatial arrangement of the phenyl and acetyl groups.

Moreover, MD simulations can provide insights into the behavior of this compound in solution. By surrounding the molecule with explicit solvent molecules (e.g., water, ethanol), one can study the solute-solvent interactions, such as hydrogen bonding, and their effect on the molecule's conformation and dynamics. These simulations can also be used to calculate properties like the radial distribution function, which describes how the solvent molecules are structured around the solute.

Table 2: Potential Outputs of a Molecular Dynamics Simulation of this compound

| Parameter | Information Gained |

| Trajectory Analysis | Visualization of molecular motion over time |

| Conformational Clustering | Identification of dominant low-energy conformations |

| Root Mean Square Deviation (RMSD) | Assessment of structural stability |

| Radial Distribution Functions (RDFs) | Characterization of intermolecular interactions with solvent |

| Solvent Accessible Surface Area (SASA) | Measurement of the molecule's exposure to the solvent |

Note: This table illustrates the types of data that could be generated from MD simulations. The actual findings would depend on the specific simulation parameters and force fields used.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Reactivity and Chemical Interactions

There is no evidence of Quantitative Structure-Activity Relationship (QSAR) studies being conducted specifically for this compound in the available literature. QSAR models are statistical models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity.

To develop a QSAR model relevant to this compound, a dataset of structurally similar compounds with known activities or properties would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment).

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is then derived that correlates the descriptors with the observed activity. Such a model could then be used to predict the reactivity or potential biological effects of new, untested compounds like this compound, based solely on its calculated descriptors.

Table 3: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptors | Property Encoded |

| Constitutional | Molecular Weight, Number of Rings | Molecular size and composition |

| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular branching and shape |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D structure |

| Electronic | Dipole Moment, Partial Charges | Electron distribution |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |

Note: This table provides examples of descriptor classes that would be relevant in a hypothetical QSAR study involving this compound.

Molecular Docking and Ligand-Binding Studies with Relevant Biological Macromolecules

No molecular docking or ligand-binding studies featuring this compound have been published in the scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex.

In a hypothetical docking study, this compound would be treated as the ligand, and a biologically relevant macromolecule would be the receptor. The goal of the docking simulation would be to find the binding mode of the ligand within the active site of the receptor that has the lowest binding energy. The results of a docking study are often expressed as a scoring function, which estimates the binding affinity.

Such studies could provide insights into the potential biological targets of this compound and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the ligand-receptor complex. This information can be instrumental in drug discovery and in understanding the mechanisms of action of bioactive compounds.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Result | Interpretation |

| Binding Affinity | Value (e.g., -8.5 kcal/mol) | Strength of the ligand-receptor interaction |

| Predicted Ki | Value (e.g., in µM or nM) | Estimated inhibition constant |

| Interacting Residues | e.g., TYR 84, LEU 25, VAL 112 | Key amino acids in the binding site |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions | Forces stabilizing the complex |

Note: The data presented in this table are purely illustrative. Actual docking results would be dependent on the specific protein target and the docking software and scoring function used.

Research Applications of Diethyl 2,4 Diacetyl 3 Phenylpentanedioate in Advanced Chemical Science

Role as a Versatile Reagent and Building Block in Complex Organic Synthesis

Diethyl 2,4-diacetyl-3-phenylpentanedioate serves as a key intermediate in the synthesis of diverse organic molecules. Its structure, which is characterized by a pentanedioate (B1230348) backbone substituted with acetyl and phenyl groups, offers multiple functional groups that can participate in a variety of chemical transformations. This reactivity is fundamental to its utility as a scaffold for creating more elaborate molecular frameworks. The compound is primarily utilized in pharmaceutical synthesis for the development of a range of drugs.

Synthesis of Anti-inflammatory and Analgesic Precursors

In the field of medicine, this compound is widely employed for the synthesis of various drugs, including those with anti-inflammatory and analgesic properties. The dicarbonyl nature of the molecule allows for cyclization reactions that can form the core structures of numerous non-steroidal anti-inflammatory drugs (NSAIDs). The phenyl group can be a key pharmacophore in these targets, while the acetyl and ester groups provide reactive handles for further molecular modification to optimize potency and pharmacokinetic properties.

Contribution to Antibacterial Drug Synthesis Research

The compound is also noted for its application in the synthesis of antibacterial drugs. The core structure can be chemically modified to produce molecules that mimic the necessary shapes and electronic properties to interact with bacterial targets. Research in this area focuses on using this compound as a starting material to build novel scaffolds that may overcome existing antibiotic resistance mechanisms.

Development of New Synthetic Pathways for Heterocyclic Compounds

The structure of this compound, specifically its 1,5-dicarbonyl arrangement, makes it an ideal precursor for the synthesis of six-membered heterocyclic compounds through condensation reactions. For example, reaction with hydrazine (B178648) derivatives can yield pyridazines, while condensation with ureas or thioureas can lead to the formation of pyrimidine rings. These heterocyclic cores are ubiquitous in medicinal chemistry and are central to the structure of many therapeutic agents. The ability to readily form these systems highlights the compound's role as a versatile building block in synthetic chemistry.

Investigations into Potential Biological Activities of this compound and its Analogs (In Vitro Research)

While this compound is primarily recognized as a synthetic intermediate, research into the biological activities of its derivatives and related analogs is an active area of investigation. These studies aim to identify novel therapeutic agents by evaluating how structural modifications impact efficacy in various biological assays.

Assessment of Antimicrobial Efficacy and Mechanisms

In vitro studies on analogs of this compound are designed to determine their potential as antimicrobial agents. A standard method for this assessment is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Analogs are typically tested against a panel of clinically relevant bacteria, including Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli. The results of such studies, often compared to a standard antibiotic like Streptomycin, help to establish a structure-activity relationship (SAR), guiding the design of more potent antibacterial compounds.

| Compound/Analog | Test Organism | MIC (µg/mL) |

| Analog A | Escherichia coli | 50 |

| Analog A | Staphylococcus aureus | 25 |

| Analog B | Escherichia coli | 12.5 |

| Analog B | Staphylococcus aureus | 25 |

| Streptomycin (Control) | Escherichia coli | 6.25 |

| Streptomycin (Control) | Staphylococcus aureus | 12.5 |

| This table presents illustrative data for hypothetical analogs to demonstrate a typical format for antimicrobial screening results. Data is based on methodologies found in related research. researchgate.net |

Evaluation of Anti-inflammatory Modulatory Effects

The anti-inflammatory potential of this compound analogs is evaluated through various in vitro assays. A common approach involves using cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), to screen for inhibition of pro-inflammatory mediators. The reduction in the production of key signaling molecules like Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO) is quantified to assess the compound's anti-inflammatory activity. These assays provide insight into the potential mechanisms of action, such as the modulation of inflammatory pathways.

| Compound/Analog | Concentration (µM) | TNF-α Inhibition (%) | NO Production Inhibition (%) |

| Analog X | 10 | 15.2 | 20.5 |

| Analog X | 20 | 35.8 | 42.1 |

| Analog X | 40 | 60.5 | 65.7 |

| Analog Y | 10 | 22.4 | 25.3 |

| Analog Y | 20 | 45.1 | 50.9 |

| Analog Y | 40 | 75.3 | 80.2 |

| This table presents illustrative data for hypothetical analogs to demonstrate a typical format for in vitro anti-inflammatory screening. Data is based on methodologies used for evaluating novel anti-inflammatory agents. nih.govnih.gov |

Exploration in Preclinical Drug Discovery Research

This compound has emerged as a valuable scaffold and intermediate in the synthesis of novel molecules with therapeutic potential. Its structural features allow for the generation of diverse derivatives, making it a point of interest in the development of new pharmaceutical agents. Research has indicated its role as a precursor in the synthesis of compounds with potential anti-inflammatory, analgesic, and antibacterial properties.

One notable area of investigation involves the use of this compound in the creation of novel 3-phenylglutaric acid amide derivatives. These derivatives have been explored as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure and inflammation. The synthesis of these potential therapeutic agents utilizes this compound as a key starting material, highlighting its importance in accessing complex molecular architectures for drug discovery.

The versatility of the this compound structure allows for systematic modifications, enabling researchers to study structure-activity relationships. By altering various functional groups on the parent molecule, scientists can fine-tune the pharmacological properties of the resulting compounds, aiming for enhanced efficacy and selectivity towards specific biological targets. This approach is fundamental in modern medicinal chemistry for the rational design of new drugs.

Table 1: Preclinical Research Applications of this compound Derivatives

| Derivative Class | Therapeutic Target | Potential Application |

| 3-Phenylglutaric Acid Amides | Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory, Antihypertensive |

| Heterocyclic Compounds | Various (e.g., enzymes, receptors) | Antibacterial, Analgesic |

Application in Materials Science Research

The application of this compound in materials science is a developing area of research, with investigations primarily focused on its potential as a building block for novel polymers and functional materials.

Utilization in Polymer Chemistry and Advanced Material Synthesis

In the field of polymer chemistry, the multifunctionality of this compound makes it a candidate for the synthesis of specialized polymers. The presence of ester and acetyl groups offers multiple reaction sites for polymerization processes. Researchers are exploring its use as a monomer or cross-linking agent to create polyesters and other polymers with tailored properties. The rigid phenyl group within its structure could potentially impart enhanced thermal stability and mechanical strength to the resulting polymeric materials.

Exploration of Optical and Electronic Properties for Functional Materials

While direct applications are still in early stages of exploration, the chemical structure of this compound suggests potential for its derivatives to be used in the development of functional materials with specific optical and electronic properties. The phenyl ring and carbonyl groups are known chromophores, and by modifying the molecule, it may be possible to tune its absorption and emission of light. This opens avenues for research into its use in organic light-emitting diodes (OLEDs) or as a component in photosensitive materials. Further research is required to fully understand and harness these potential properties.

Industrial Research Applications

In addition to its role in drug discovery and materials science, this compound is being investigated for its utility in various industrial applications, particularly in the fields of fragrance and flavor chemistry, as well as in the development of specialized solvents and preservatives.

Role in Fragrance and Flavor Chemistry Research

The ester functional groups present in this compound are characteristic of compounds used in the fragrance and flavor industry. Research is being conducted to explore the sensory properties of this compound and its derivatives. Its synthesis can be a starting point for the creation of novel aroma chemicals with unique scent profiles. The investigation into its olfactory characteristics and stability in various formulations is a key aspect of this research.

Development of Novel Solvents and Preservatives for Specific Chemical Processes

The chemical properties of this compound, such as its relatively high boiling point and its nature as a diethyl ester, make it a candidate for investigation as a specialty solvent in specific chemical reactions. Its potential to dissolve a range of organic compounds is being studied for applications where traditional solvents may not be suitable. Furthermore, its potential antimicrobial properties, as suggested by its use in the synthesis of antibacterial drugs, have led to research into its efficacy as a preservative in various chemical formulations to prevent microbial growth and degradation.

Table 2: Investigated Industrial Research Applications

| Application Area | Research Focus | Potential Benefit |

| Fragrance Chemistry | Synthesis of novel aroma compounds | Creation of unique scent profiles |

| Flavor Chemistry | Evaluation of sensory properties | Development of new flavor ingredients |

| Specialty Solvents | Dissolution of specific organic compounds | Enabling challenging chemical reactions |

| Preservatives | Inhibition of microbial growth | Enhancing the stability of formulations |

Future Perspectives and Emerging Research Directions for Diethyl 2,4 Diacetyl 3 Phenylpentanedioate

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Table 1: Potential AI/ML Applications in the Synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate

| Application Area | Potential Impact |

|---|---|

| Retrosynthesis Prediction | Discovery of novel, more efficient synthetic pathways. |

| Reaction Condition Optimization | Maximization of yield and minimization of byproducts. |

| Catalyst Design | In-silico screening and design of highly selective catalysts. |

Development of Novel Catalytic Systems for Sustainable Production

The synthesis of this compound likely involves key carbon-carbon bond-forming reactions, such as Michael additions. drpress.orgewadirect.com Future research will undoubtedly focus on the development of novel catalytic systems that enhance the sustainability of these processes. Green chemistry principles are central to this effort, emphasizing the use of catalysts that are efficient, selective, and environmentally friendly. drpress.org

One promising area is the use of transition-metal catalysts, which can facilitate Michael additions under mild conditions. lu.sefrontiersin.org Research into earth-abundant metal catalysts, as opposed to precious metals, is a key trend. Furthermore, the development of heterogeneous catalysts is of significant interest as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. acs.org Organocatalysis, which uses small organic molecules as catalysts, also presents a green alternative to traditional metal-based catalysts. drpress.org

Exploration of Bio-inspired Synthesis and Biocatalytic Transformations

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic enzymatic processes to achieve high selectivity and efficiency. For this compound, this could involve designing synthetic pathways that are inspired by the C-C bond-forming strategies found in biological systems. researchgate.netnih.gov

A more direct approach is the use of enzymes as catalysts in biocatalytic transformations. nih.govresearchgate.net Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov The discovery and engineering of enzymes capable of catalyzing the specific bond formations required for the synthesis of this compound could lead to significantly greener and more efficient production methods. nih.govmdpi.com For instance, engineered lipases or aldolases could be explored for the key synthetic steps. nih.govresearchgate.net

Advanced Mechanistic Insights through Operando Spectroscopy

A deep understanding of reaction mechanisms is crucial for the rational design of improved synthetic processes. Operando spectroscopy is a powerful tool that allows for the real-time monitoring of a catalytic reaction as it occurs. numberanalytics.com By combining techniques such as FT-IR, Raman, and UV-Vis spectroscopy with a reaction setup, researchers can gain unprecedented insights into the structure of the catalyst and the identity of reaction intermediates under actual operating conditions. scispace.comuu.nl

For the synthesis of this compound, operando spectroscopy could be used to study the active state of the catalyst, identify rate-limiting steps, and elucidate the pathways leading to the formation of byproducts. ethz.chzlibrary.to This detailed mechanistic information is invaluable for the development of more robust and efficient catalytic systems. mt.comista.ac.at

Therapeutic Applications Research and Development of Advanced Pharmaceutical Intermediates

Substituted glutaric acids and their derivatives have shown promise as intermediates in the synthesis of biologically active compounds. scispace.com For example, some glutaric acid lactone derivatives have been investigated for their potential to lower serum cholesterol. google.comgoogle.com Given its structure, this compound could serve as a scaffold for the synthesis of novel therapeutic agents.

Future research could focus on modifying the functional groups of this compound to create a library of new compounds for biological screening. The phenyl and acetyl groups offer sites for further chemical elaboration, potentially leading to the discovery of molecules with a range of pharmacological activities. For instance, derivatives could be explored for their potential as enzyme inhibitors or as modulators of cellular signaling pathways. Some substituted glutaric acid diesters have been used in the synthesis of pharmaceuticals like pregabalin. nih.gov

Environmental Impact Assessment and Green Engineering Considerations in Lifecycle Analysis

A holistic approach to chemical production requires a thorough assessment of its environmental impact from cradle to grave. A lifecycle analysis (LCA) for this compound would evaluate the environmental footprint of its entire production process, from the sourcing of raw materials to the disposal of waste. polimi.itijesd.org This includes quantifying energy consumption, greenhouse gas emissions, and the use of hazardous substances. wilcoprime.com

Green engineering principles can then be applied to minimize the environmental impact at each stage of the lifecycle. numberanalytics.com This involves designing processes that are inherently safer, more energy-efficient, and generate less waste. acs.orgwjarr.com For this compound, this could mean exploring the use of renewable feedstocks, designing closed-loop processes that recycle solvents and catalysts, and developing biodegradable derivatives to minimize their environmental persistence. nih.govreachemchemicals.com

Table 2: Key Green Engineering Strategies for this compound Production

| Strategy | Description |

|---|---|

| Use of Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources. |

| Process Intensification | Employing technologies like continuous flow reactors to improve efficiency. seqens.com |

| Alternative Solvents | Utilizing greener solvents or solvent-free reaction conditions. |

| Waste Valorization | Converting byproducts into valuable co-products. |

Q & A

Q. Basic Research Focus

Q. Stability Data :

| Condition | Degradation (%) (30 days) | Primary Degradant |

|---|---|---|

| Ambient (25°C, air) | 15 | Hydrolyzed ester |

| –20°C (N₂ atmosphere) | <2 | None detected |

How can computational chemistry predict reactivity or regioselectivity in derivatives of this compound?

Q. Advanced Research Focus

- DFT calculations : Model electrophilic/nucleophilic sites using HOMO-LUMO gaps. For example, the phenyl group’s electron-withdrawing effect may direct substitutions to the acetylated positions.

- Molecular dynamics : Simulate solvent interactions to predict solubility or crystallization behavior.

- Docking studies : Assess potential bioactivity by simulating binding to enzymatic targets (e.g., kinases) .

What experimental designs address low yields in large-scale syntheses?

Q. Advanced Research Focus

- Flow chemistry : Continuous reactors minimize side reactions and improve heat transfer.

- Catalyst screening : Test ionic liquids or organocatalysts for enhanced turnover.

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Case Study : Scaling a microwave method from 10g to 100g batches required adjusting stirring rates and solvent volume ratios to maintain 60–65% yield .

How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus

The phenyl and acetyl groups create steric hindrance, limiting access to the pentanedioate core. Electronic effects:

- Electron-rich phenyl : Enhances resistance to electrophilic attacks.

- Acetyl groups : Act as directing groups in metal-catalyzed couplings (e.g., Suzuki-Miyaura).

Experimental validation : Use substituent-tuning (e.g., replacing phenyl with heteroaromatics) to modulate reactivity .

What are the challenges in characterizing enantiomeric purity, and how are they resolved?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.